molecular formula C12H12O2S B15434375 2-Cyclohexen-1-one, 2-(phenylsulfinyl)- CAS No. 84978-80-3

2-Cyclohexen-1-one, 2-(phenylsulfinyl)-

Cat. No.: B15434375
CAS No.: 84978-80-3
M. Wt: 220.29 g/mol
InChI Key: FRBPNCKJXTUPBM-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(phenylsulfinyl)- is a β/α-unsaturated cyclic ketone with a phenylsulfinyl (-SO-C₆H₅) substituent at the 2-position. The sulfinyl group introduces chirality and modulates electronic properties, making this compound valuable in asymmetric catalysis and pharmaceutical synthesis. Its reactivity is influenced by the electron-withdrawing nature of the sulfinyl group, which enhances electrophilicity at the α,β-unsaturated carbonyl system .

Properties

CAS No.

84978-80-3

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(benzenesulfinyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12O2S/c13-11-8-4-5-9-12(11)15(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

FRBPNCKJXTUPBM-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Substituents

  • 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ():

    • Structural Difference : Sulfonyl (-SO₂-) group replaces sulfinyl (-SO-).
    • Impact : The sulfonyl group is more oxidized, stronger electron-withdrawing, and less sterically bulky than sulfinyl. This increases electrophilicity and stabilizes intermediates in nucleophilic additions.
    • Synthesis : Achieved via substitution with benzenesulfinic acid (33% yield) .
  • 2-Cyclohexen-1-one, 2-(phenylsulfinyl)- :

    • The sulfinyl group provides a chiral center, enabling enantioselective catalysis. Its moderate electron-withdrawing effect balances reactivity and selectivity in redox reactions compared to sulfonyl analogs .

Aryl-Substituted Cyclohexenones

  • 2-(4-Methoxyphenyl)-2-cyclohexen-1-one ():

    • Structural Difference : Methoxyphenyl (-C₆H₄-OCH₃) replaces phenylsulfinyl.
    • Impact : The electron-donating methoxy group reduces electrophilicity at the carbonyl, altering reactivity in Suzuki couplings and Michael additions.
    • Synthesis : Prepared via iodination and Suzuki-Miyaura cross-coupling (69% yield) .
  • 2-Cyclohexen-1-one, 3-(4-methylphenyl) ():

    • Structural Difference : Methylphenyl substituent introduces steric bulk without significant electronic effects.
    • Applications : Used in fragrance and polymer synthesis due to stability .

Alkyl and Terpene Derivatives

  • l-Carvone (2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-) (): Structural Difference: Isoprenoid side chain replaces sulfinyl. Impact: Enhances volatility and bioactivity; used as a biopesticide due to natural terpene properties. Reactivity: Undergoes enzymatic reduction via proton donation at Tyr-196 in oxidoreductases .
  • 5,5-Dimethyl-3-(2-methyl-1-propenyl)-2-cyclohexen-1-one ():

    • Structural Difference : Bulky alkyl groups increase steric hindrance, reducing reaction rates in cycloadditions.
    • Applications : Intermediate in steroid synthesis .

Halogenated and Functionalized Derivatives

  • 2-Cyclohexen-1-one, 3-iodo- (): Structural Difference: Iodo substituent at position 3. Reactivity: Iodine acts as a leaving group, facilitating cross-coupling reactions. Synthesis: Prepared via halogenation of cyclohexenone precursors .
  • 2-Cyclohexen-1-one, 5-(2,6-dichlorophenyl)-3-hydroxy (): Structural Difference: Chlorophenyl and hydroxyl groups introduce polarity and hydrogen-bonding capacity. Applications: Potential pharmaceutical intermediate with enhanced solubility .

Hydrazone and Schiff Base Derivatives

  • 2-Cyclohexen-1-one, (2,4-dinitrophenyl)hydrazone ():
    • Structural Difference : Hydrazone derivative with a 2,4-dinitrophenyl group.
    • Applications : Used in UV/Vis spectroscopy for carbonyl quantification. The sulfinyl group in the parent compound may alter hydrazone formation kinetics .

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